![molecular formula C18H18N4O2 B2984972 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide CAS No. 440331-61-3](/img/structure/B2984972.png)
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide
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Overview
Description
Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential in treating Alzheimer’s disease. Novel derivatives of 4-oxobenzo[d]1,2,3-triazin have shown good inhibitory activity against acetylcholinesterase (AChE), an enzyme whose hyperactivity is associated with Alzheimer’s . The inhibition of AChE can potentially reduce the progression of Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory.
Neuroprotective Agent
The same class of compounds has also demonstrated significant neuroprotective activity. They can protect nerve cells against oxidative stress induced by hydrogen peroxide . This property is crucial for preventing neurodegenerative diseases and managing conditions like stroke or traumatic brain injury.
Enzyme Inhibition for Cognitive Disorders
Beyond Alzheimer’s, these compounds may be useful in treating other cognitive disorders where enzyme dysregulation is a factor. By modulating enzymes like butyrylcholinesterase (BuChE), they could offer a therapeutic strategy for various forms of dementia .
Molecular Docking Studies
Molecular docking studies of these compounds can provide insights into their interactions with various enzymes and receptors. This information is valuable for understanding the mechanism of action and for optimizing the compounds for better therapeutic effects .
Study of Inhibition Kinetics
Investigating the inhibition kinetics of these compounds against target enzymes can reveal the mode of inhibition, whether competitive, non-competitive, or mixed-type. This is essential for predicting the behavior of these compounds in biological systems .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help improve communication between nerve cells in the brain that are affected by Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE. This can lead to improved cognitive function in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMNAWQOIYTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide |
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